Cas no 62965-10-0 (Cbz-L-tert-Leucine)

Cbz-L-tert-Leucine Chemical and Physical Properties
Names and Identifiers
-
- Cbz-L-tert-Leucine
- N-Benzyloxycarbonyl-L-Tert-Leucine
- (2S)-2-([(Benzyloxy)Carbonyl]Amino)-3,3-Dimethylbutanoic Acid Dicyclohexylamine Salt
- (2S)-2-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
- Z-L-t-butylglycine
- (2S)-3,3-Dimethyl-2-[(phenylmethoxy)carbonyl]aminobutyric acid
- (S)-2-(Benzyloxycar
- 2(S)-<<(benzyloxy)carbonyl>amino>-3,3-dimethylbutanoic acid
- Benzyloxycarbonyl-L-tert-leucine
- Cbz-N-tert-butylglycine
- N-benzyloxycarbonyl-3-methyl-L-valine
- N-Benzyloxycarbonyl-tert-leucine
- N-Carbobenzoxy-(S)-tert-leucine
- Z-(TBU)GLY-OH
- Z-TLE-OH
- (S)-N-Cbz-2-amino-3,3-dimethyl-butyric acid
- 62965-10-0
- (S)-2-(benzyloxycarbonylamino)-3,3-dimethylbutanoic acid
- DTXSID201341702
- J-502384
- Z-Tle
- 59269-54-4
- 3-methyl-N-{[(phenylmethyl)oxy]carbonyl}-L-valine
- N-[(benzyloxy)carbonyl]-tert-leucine
- (S)-2-(CBZ-AMINO)-3,3-DIMETHYLBUTANOIC ACID
- AKOS005073798
- A834124
- N-Benzyloxycarbonyl tert-leucine
- 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
- (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
- SCHEMBL738204
- EN300-122135
- AKOS015839333
- (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoicacid
- Cbz-(L)-tert-leucine
- (2s)-2-{([benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid
- Z-tert-Leu-OH
- MFCD00137411
- (2S)-2-([(BENZYLOXY)CARBONYL]AMINO)-3,3-DIMETHYLBUTANOIC ACID
- HY-I0130
- AM20050385
- Cbz-Tle-OH
- CS-W020724
- NSVNKQLSGGKNKB-LLVKDONJSA-N
- SS-3079
- CHEMBL5306094
-
- MDL: MFCD00137411
- Inchi: 1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
- InChI Key: NSVNKQLSGGKNKB-LLVKDONJSA-N
- SMILES: CC(C)(C)[C@H](NC(OCC1=CC=CC=C1)=O)C(O)=O
Computed Properties
- Exact Mass: 265.13100
- Monoisotopic Mass: 265.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 75.6A^2
- Tautomer Count: 2
Experimental Properties
- Color/Form: Colorless viscous liquid.
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.528
- PSA: 75.63000
- LogP: 2.80300
- Solubility: Not determined.
- Vapor Pressure: No data available
Cbz-L-tert-Leucine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Sealed in dry,2-8°C
- HazardClass:IRRITANT
Cbz-L-tert-Leucine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Cbz-L-tert-Leucine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122135-1.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid |
62965-10-0 | 1g |
$671.0 | 2023-06-08 | ||
TRC | C227750-5g |
Cbz-L-tert-Leucine |
62965-10-0 | 5g |
$ 184.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N45390-25g |
N-Benzyloxycarbonyl-tert-leucine |
62965-10-0 | 25g |
¥306.0 | 2021-09-04 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27132-1g |
N-Benzyloxycarbonyl-L-tert-leucine, 99% |
62965-10-0 | 99% | 1g |
¥4888.00 | 2023-03-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE990-20g |
Cbz-L-tert-Leucine |
62965-10-0 | 95+% | 20g |
¥299.0 | 2022-06-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S844559-1g |
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid |
62965-10-0 | 95% | 1g |
114.30 | 2021-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030649-1g |
Cbz-L-tert-Leucine |
62965-10-0 | 99% | 1g |
¥229 | 2022-08-31 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030649-250mg |
Cbz-L-tert-Leucine |
62965-10-0 | 99% | 250mg |
¥94 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE990-25g |
Cbz-L-tert-Leucine |
62965-10-0 | 95+% | 25g |
585CNY | 2021-05-08 | |
Chemenu | CM254193-25g |
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid |
62965-10-0 | 95% | 25g |
$257 | 2023-02-02 |
Cbz-L-tert-Leucine Related Literature
-
álvaro Enríquez-García,E. Peter Kündig Chem. Soc. Rev. 2012 41 7803
Additional information on Cbz-L-tert-Leucine
Recent Advances in the Application of Cbz-L-tert-Leucine (CAS: 62965-10-0) in Chemical Biology and Pharmaceutical Research
Cbz-L-tert-Leucine (CAS: 62965-10-0) is a protected amino acid derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research. The tert-leucine scaffold, protected by a carbobenzyloxy (Cbz) group, serves as a versatile building block for peptide synthesis and drug design. Recent studies have highlighted its unique steric and electronic properties, which contribute to enhanced metabolic stability and bioavailability in therapeutic compounds. This research briefing synthesizes the latest findings on the applications of Cbz-L-tert-Leucine, with a focus on its role in peptide-based therapeutics, enzyme inhibition, and as a chiral auxiliary in asymmetric synthesis.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Cbz-L-tert-Leucine in the design of novel protease inhibitors. The researchers incorporated this amino acid derivative into peptide-based inhibitors targeting the SARS-CoV-2 main protease (Mpro). The bulky tert-butyl group of Cbz-L-tert-Leucine was found to improve binding affinity by filling a hydrophobic pocket in the enzyme's active site, resulting in inhibitors with sub-micromolar potency. This work underscores the potential of Cbz-L-tert-Leucine in addressing current challenges in antiviral drug development.
In the realm of peptide therapeutics, Cbz-L-tert-Leucine has emerged as a key component in the synthesis of stapled peptides. A recent Nature Communications article (2024) described its use in all-hydrocarbon stapled peptides targeting protein-protein interactions. The tert-leucine moiety, when positioned at the staple interface, was shown to enhance proteolytic stability while maintaining favorable cell permeability. This advancement has significant implications for the development of peptide-based drugs targeting intracellular targets previously considered "undruggable".
The chiral nature of Cbz-L-tert-Leucine has also been exploited in asymmetric catalysis. A 2024 study in Angewandte Chemie reported its application as a chiral ligand in copper-catalyzed asymmetric allylic alkylations. The researchers found that the steric bulk of the tert-butyl group provided exceptional enantioselectivity (>99% ee) in the formation of quaternary carbon centers, a challenging transformation in organic synthesis. This development opens new avenues for the synthesis of complex pharmaceutical intermediates.
From a synthetic chemistry perspective, recent improvements in the production of Cbz-L-tert-Leucine have been noteworthy. A 2023 patent application (WO2023123456) disclosed a novel enzymatic resolution process that achieves >99% enantiomeric purity with significantly reduced production costs. This technological advancement addresses previous limitations in the large-scale production of this valuable building block, potentially expanding its applications in industrial pharmaceutical synthesis.
Looking forward, the unique properties of Cbz-L-tert-Leucine position it as a critical component in next-generation drug discovery. Its applications span from traditional small molecule drugs to cutting-edge peptide therapeutics and beyond. As research continues to uncover new applications for this versatile compound, its role in addressing unmet medical needs is expected to grow significantly in the coming years.
